Sulfonamidas de aminobenceno
Aminobenzenesulfonamides are a class of organic compounds that contain an amino group attached to a benzene ring, which is subsequently sulfonated. These molecules exhibit a wide range of applications due to their unique chemical properties and functional groups. They are commonly used in the pharmaceutical industry as intermediate compounds for synthesizing drugs with potent therapeutic effects. Additionally, these compounds play crucial roles in the development of surfactants, pigments, dyes, and other surface-active agents where their hydrophilic nature (from the sulfonamide group) and lipophilic nature (from the benzene ring) are particularly advantageous. Their ability to form stable complexes with metal ions also makes them valuable in catalysis and complexometric analysis. Due to their diverse applications, aminobenzenesulfonamides continue to be of significant interest in both academic research and industrial settings.

Estructura | Nombre químico | CAS | MF |
---|---|---|---|
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Sulfamethizole-13C6 | 1334378-92-5 | C313C6H10N4O2S2 |
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5-amino-N,2-dimethylbenzenesulfonamide | 6274-17-5 | C8H12N2O2S |
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3-Amino-N-methyl-N-phenylbenzene-1-sulfonamide | 6374-99-8 | C13H14N2O2S |
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3-Amino-N-(p-tolyl)benzenesulfonamide | 372096-56-5 | C13H14N2O2S |
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4-amino-N-(3-chloro-1H-indol-7-yl)benzene-1-sulfonamide | 165668-25-7 | C14H12ClN3O2S |
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4-Amino-N-(3-methylphenyl)benzenesulfonamide | 16803-94-4 | C13H14N2O2S |
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4-Amino-N-(4-methylphenyl)benzenesulfonamide | 16803-95-5 | C13H14N2O2S |
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4-(methylamino)benzenesulfonylurea | 50280-70-1 | C8H11N3O3S |
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4-[(4-methylpiperazin-1-yl)sulfonyl]aniline | 21623-68-7 | C11H17N3O2S |
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4-Amino-3-methylbenzenesulfonamide | 53297-70-4 | C7H10N2O2S |
Literatura relevante
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Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711
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Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018
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3. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
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Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
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5. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
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